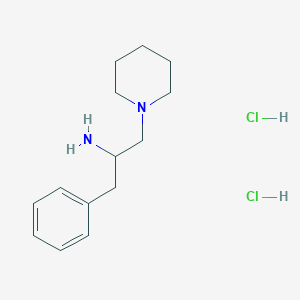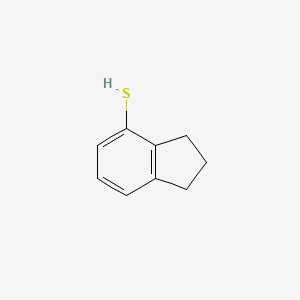
2,3-Dihydro-1H-indene-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indene-4-thiol: is an organic compound that belongs to the class of indene derivatives It is characterized by a thiol group (-SH) attached to the fourth position of the indene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-4-thiol typically involves the reduction of indene derivatives. One common method is the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,3-Dihydro-1H-indene-4-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced further to form saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiol position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide (H₂S) are employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various thiol derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3-Dihydro-1H-indene-4-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology and Medicine: This compound has shown potential as a selective inhibitor of human monoamine oxidase B (hMAO-B), which is an enzyme involved in the metabolism of neurotransmitters. Inhibitors of hMAO-B are of interest for the treatment of neurodegenerative diseases such as Parkinson’s disease .
Industry: In the materials science field, this compound is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-indene-4-thiol as an hMAO-B inhibitor involves binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters such as dopamine. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
- 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol
- 2,3-Dihydro-1H-indene-4-methyl
- 2,3-Dihydro-1H-indene-4,7-dimethyl
Uniqueness: 2,3-Dihydro-1H-indene-4-thiol is unique due to its specific thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit hMAO-B sets it apart from other indene derivatives .
Propriétés
Formule moléculaire |
C9H10S |
|---|---|
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-4-thiol |
InChI |
InChI=1S/C9H10S/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6,10H,1,3,5H2 |
Clé InChI |
JPSNIGIZEJYNCE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



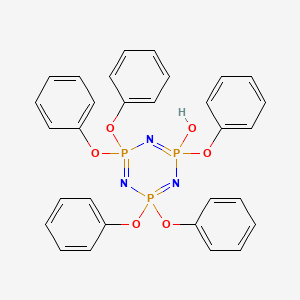



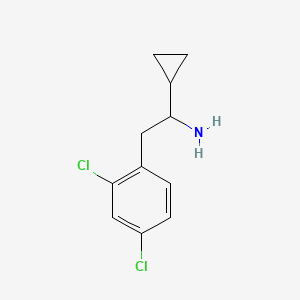
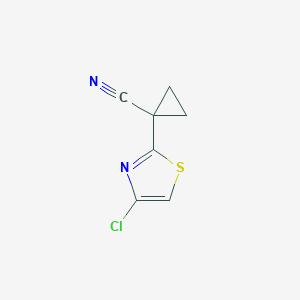


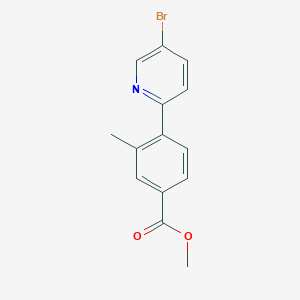
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)
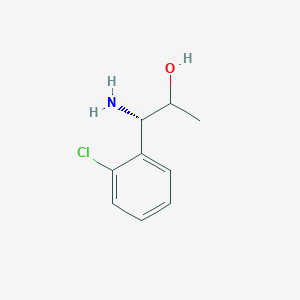
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
